molecular formula C14H10Cl2N4O2S B2485671 5-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide CAS No. 861210-32-4

5-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide

Cat. No.: B2485671
CAS No.: 861210-32-4
M. Wt: 369.22
InChI Key: PATBVBKFXOCMOB-UHFFFAOYSA-N
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Description

5-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide is a useful research compound. Its molecular formula is C14H10Cl2N4O2S and its molecular weight is 369.22. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The [1,2,4]-triazolo[1,5-a]pyrimidine derivatives, closely related to the specified compound, have been synthesized through oxidative cyclization followed by Dimroth rearrangement. Detailed NMR and HRMS characterization of these compounds has been conducted, supported by DFT calculations for predicting chemical shifts (Salgado et al., 2011).

Chemical Reactions and Properties

  • v-Triazolo[4,5-d]pyrimidines, similar in structure, have shown interesting nucleophilic addition reactions to yield various derivatives, with their UV and 1H NMR spectra reported (Albert & Pendergast, 1972).

Potential Biological Activities

  • Thiazolopyrimidine derivatives, including those with triazolo and triazinopyrimidine structures, have been prepared and evaluated for antimicrobial activity, though no significant antitumor activity was observed (Said et al., 2004).
  • In another study, 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one-based complexes were synthesized and showed promising in vitro and in vivo antiparasitic activity against Trypanosoma cruzi (Caballero et al., 2011).

Tuberculostatic Activity

  • Structural analogs of 1,2,4-triazolo[1,5-a]pyrimidine have been synthesized and evaluated for tuberculostatic activity, offering insights into structure-activity relationships (Titova et al., 2019).

Antimicrobial Activity

  • Novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized and some displayed antimicrobial activity, indicating potential use in fighting microbial infections (El-Agrody et al., 2001).

Eco-Friendly Synthesis

  • An eco-friendly method for synthesizing pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones using cellulose sulfuric acid as a catalyst has been developed, highlighting the importance of sustainable chemistry practices (Gomha & Riyadh, 2015).

Future Directions

Future research could focus on elucidating the biological activities and potential applications of this compound. Additionally, more detailed studies could be conducted to understand its physical and chemical properties, as well as its safety profile .

Mechanism of Action

Properties

IUPAC Name

5-(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N4O2S/c1-23-14-18-13-17-8(2-3-20(13)19-14)10-11(16)7(15)6-9-12(10)22-5-4-21-9/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATBVBKFXOCMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C=CC(=NC2=N1)C3=C4C(=CC(=C3Cl)Cl)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.